molecular formula C21H22N2O5 B2378615 1-(2,3,4-Trimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid CAS No. 345637-82-3

1-(2,3,4-Trimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid

Cat. No. B2378615
CAS RN: 345637-82-3
M. Wt: 382.416
InChI Key: NEEYWOPERFZLCV-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of the trimethoxyphenyl (TMP) group . The TMP group is a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .


Synthesis Analysis

While specific synthesis methods for the requested compound were not found, the synthesis of similar compounds often involves Suzuki–Miyaura cross-coupling reactions . This reaction is widely used in carbon–carbon bond forming reactions and involves a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .


Molecular Structure Analysis

The 3,4,5-trimethoxyphenyl (TMP), the six-membered electron-rich ring, is one of the most critical and valuable cores of a variety of biologically active molecules found either in natural products or synthetic compounds .


Chemical Reactions Analysis

The Suzuki–Miyaura (SM) coupling reaction is a common reaction involving TMP-based compounds . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Scientific Research Applications

Identification in Foodstuffs and Beverages

  • Presence in Foods : These compounds, specifically tetrahydro-beta-carboline-3-carboxylic acids, have been identified in various foodstuffs, human urine, and human milk. Their formation is suggested to occur through fermentation or condensation of tryptophan and acetaldehyde (Adachi et al., 1991).
  • Wine Analysis : They have been isolated from wines and analyzed using HPLC and GC-MS methods, highlighting their presence in alcoholic fermented beverages (Herraiz & Ough, 1994).
  • Antioxidant Properties : Certain tetrahydro-beta-carboline alkaloids found in fruits and juices have shown antioxidant and radical scavenger activities, suggesting a potential health benefit (Herraiz & Galisteo, 2003).

Synthesis and Chemical Analysis

  • Biomimetic Synthesis : These compounds can be synthesized from tryptophan and acetaldehyde, with potential for further chemical transformations (Leete, 1979).
  • GC-MS Analysis : Gas chromatography-mass spectrometry has been used for their identification in commercial foods and drinks, highlighting the widespread presence of these compounds in everyday consumables (Herraiz & Sánchez, 1997).

Biological and Pharmacological Aspects

  • Oxidation by Heme Peroxidases : Research has shown that heme peroxidases can oxidize tetrahydro-beta-carboline alkaloids to bioactive β-carboline alkaloids, indicating a potential biological pathway for these compounds (Herraiz & Galisteo, 2014).
  • Hepatoprotective Agents : Certain tetrahydro-beta-carboline derivatives have been synthesized and tested for hepatoprotective activity, suggesting potential therapeutic applications (Saiga et al., 1987).

Future Directions

The TMP group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . Therefore, it’s likely that future research will continue to explore the potential of TMP-based compounds in various biomedical applications.

properties

IUPAC Name

1-(2,3,4-trimethoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5/c1-26-16-9-8-12(19(27-2)20(16)28-3)17-18-13(10-15(23-17)21(24)25)11-6-4-5-7-14(11)22-18/h4-9,15,17,22-23H,10H2,1-3H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEEYWOPERFZLCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C2C3=C(CC(N2)C(=O)O)C4=CC=CC=C4N3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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